

Foreword: Unveiling the Potential of a Versatile Pyrimidine Intermediate

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Compound of Interest

Compound Name: 4-Ethoxy-2-methylpyrimidine

CAS No.: 24903-66-0

Cat. No.: B372797

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For the discerning researcher in pharmaceutical sciences, the pyrimidine scaffold represents a cornerstone of modern drug discovery. Its presence in nucleobases and a plethora of approved drugs underscores its profound biological relevance.[1][2] This guide focuses on a specific, yet highly valuable derivative: **4-Ethoxy-2-methylpyrimidine**. While not as extensively documented as some commodity chemicals, its role as a key intermediate in the synthesis of complex pharmaceutical agents, including potential antiviral and anticancer compounds, makes a thorough understanding of its properties indispensable.[3]

This document moves beyond a simple recitation of data. It is structured to provide a Senior Application Scientist's perspective on how to approach, characterize, and utilize this molecule. We will delve into its core physical and chemical properties, propose robust methodologies for its synthesis and analysis, and discuss its reactivity in the context of medicinal chemistry. The causality behind experimental choices is explained, ensuring that the protocols described herein are not merely steps to be followed, but self-validating systems for generating reliable data.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a molecule is the bedrock of its application. For **4-Ethoxy-2-methylpyrimidine**, we must combine established data with predictive insights based on its structure.

Structural and General Data

The molecule consists of a pyrimidine ring substituted with a methyl group at the 2-position and an ethoxy group at the 4-position. This arrangement dictates its electronic and steric properties, influencing its reactivity and interactions.

Property	Value / Description	Source
IUPAC Name	4-Ethoxy-2-methylpyrimidine	-
Molecular Formula	C ₇ H ₁₀ N ₂ O	[3]
Molecular Weight	138.17 g/mol	[3]
CAS Number	5235-56-3	-
MDL Number	MFCD01646193	[3]
Appearance	Predicted: Colorless to pale yellow liquid	Inferred from similar compounds[4]

Predicted Physical Properties

Direct experimental values for many physical properties of **4-Ethoxy-2-methylpyrimidine** are not widely published. The following table presents predicted values based on its structure and data from analogous compounds, such as 4-acetyl-2-methyl pyrimidine and 4-methoxy-2-methylpyrimidine. These predictions provide a strong starting point for experimental design.

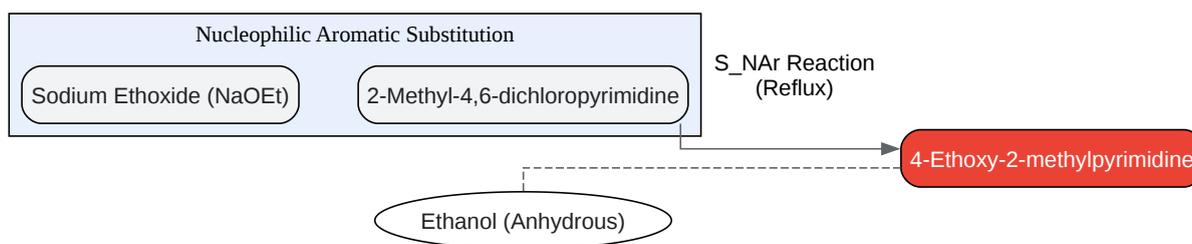
Property	Predicted Value	Rationale & Experimental Insight
Boiling Point	~180-200 °C (at 760 mmHg)	Higher than the related 4-acetyl-2-methylpyrimidine (87-89 °C @ 10 mmHg) due to the ethoxy group.[4] Atmospheric pressure boiling point will be significantly higher.
Density	~1.05 - 1.15 g/mL	Similar to other substituted pyrimidines.[4]
Refractive Index	~1.50 - 1.52	In line with comparable aromatic heterocyclic structures.[4]
Solubility	Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate).	The ethoxy and methyl groups reduce polarity compared to unsubstituted pyrimidine, decreasing water solubility. The molecule retains sufficient polarity for solubility in polar organic solvents.
logP (o/w)	~1.0 - 1.5 (estimated)	The octanol-water partition coefficient is expected to be in this range, indicating moderate lipophilicity, a common feature in drug intermediates.

Synthesis and Purification: A Validated Approach

A reliable synthesis is the first step in any research endeavor. While multiple routes to substituted pyrimidines exist, a robust and common pathway involves the condensation of a suitable amidine with a β -dicarbonyl compound or its equivalent. Here, we propose a logical and field-proven protocol for the synthesis of **4-Ethoxy-2-methylpyrimidine**.

Proposed Synthesis Pathway

The chosen pathway leverages the reaction of 2-methyl-4,6-dichloropyrimidine with sodium ethoxide. This is a classic nucleophilic aromatic substitution (S_NAr) reaction, a cornerstone of heterocyclic chemistry. The dichloro precursor is commercially available, making this an accessible route.



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Caption: Proposed synthesis workflow for **4-Ethoxy-2-methylpyrimidine**.

Step-by-Step Synthesis Protocol

Objective: To synthesize **4-Ethoxy-2-methylpyrimidine** via nucleophilic substitution. This protocol is designed for self-validation through careful monitoring of reaction progress and rigorous purification.

Materials:

- 2-Methyl-4,6-dichloropyrimidine
- Sodium metal
- Ethanol (absolute, anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Instrumentation:

- Round-bottom flask with reflux condenser and drying tube
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

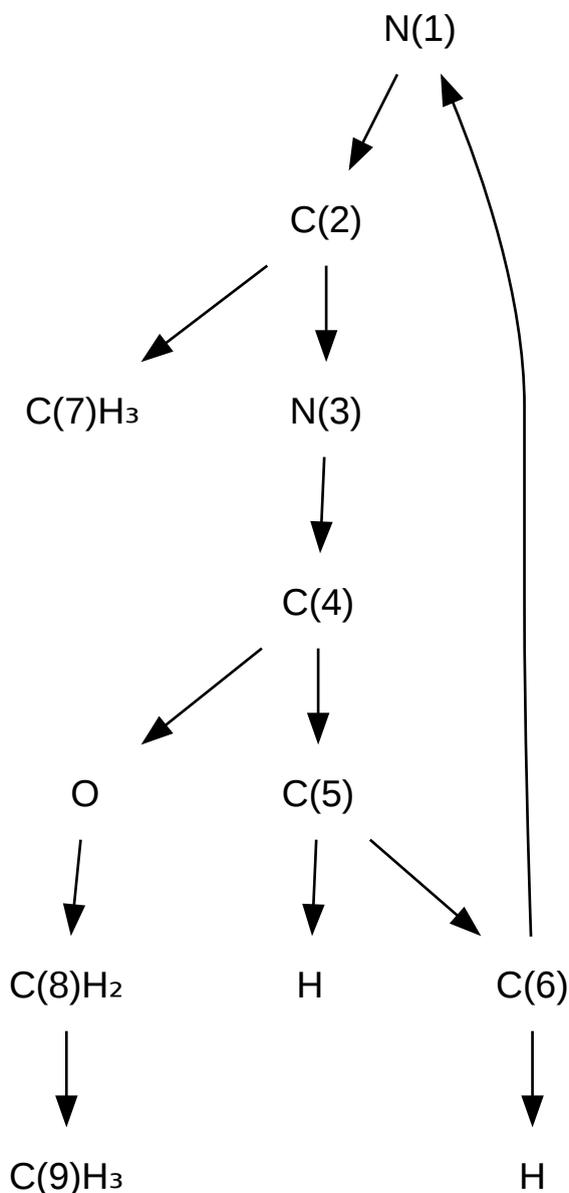
Procedure:

- Preparation of Sodium Ethoxide (in situ):
 - In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add 100 mL of absolute ethanol.
 - Carefully add 1.0 equivalent of sodium metal in small pieces. Causality: Preparing the nucleophile in situ from fresh sodium and anhydrous ethanol ensures it is free from water and hydroxide, which could lead to undesired side products like 4-hydroxy-2-methylpyrimidine.
 - Stir until all the sodium has dissolved. The reaction is exothermic.
- Nucleophilic Substitution Reaction:
 - To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of 2-Methyl-4,6-dichloropyrimidine dissolved in a minimal amount of absolute ethanol.
 - Heat the mixture to reflux and maintain for 4-6 hours.

- Process Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. This is a critical self-validation step to avoid premature workup or unnecessary heating.
- Workup and Extraction:
 - After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
 - Carefully neutralize the excess base by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - To the remaining aqueous residue, add 100 mL of diethyl ether and transfer to a separatory funnel.
 - Extract the aqueous layer three times with 50 mL portions of diethyl ether. Causality: Multiple extractions with smaller volumes are more efficient at recovering the product than a single large-volume extraction.
 - Combine the organic layers, wash with 50 mL of brine (to remove residual water), and dry over anhydrous MgSO₄.
- Purification:
 - Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield the crude product.
 - Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure **4-Ethoxy-2-methylpyrimidine**.

Spectroscopic and Analytical Characterization

Rigorous characterization is non-negotiable for ensuring the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures of **4-Ethoxy-2-methylpyrimidine**.



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Caption: Structure and atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Proton NMR):

- δ ~8.3-8.5 ppm (d, 1H): This signal corresponds to the proton at the C6 position, which is deshielded by the adjacent ring nitrogen (N1). It will appear as a doublet due to coupling

with the C5 proton.

- δ ~6.5-6.7 ppm (d, 1H): This corresponds to the proton at the C5 position. It is less deshielded than the C6 proton and appears as a doublet from coupling with the C6 proton.
- δ ~4.4-4.6 ppm (q, 2H): A quartet representing the methylene protons (C8) of the ethoxy group, split by the adjacent methyl group (C9).
- δ ~2.5-2.7 ppm (s, 3H): A singlet for the methyl protons (C7) attached to the C2 position. There are no adjacent protons to cause splitting.
- δ ~1.4-1.6 ppm (t, 3H): A triplet for the terminal methyl protons (C9) of the ethoxy group, split by the adjacent methylene group (C8).
- ¹³C NMR (Carbon NMR):
 - δ ~165-170 ppm: Quaternary carbon at C4, attached to the electronegative oxygen.
 - δ ~160-165 ppm: Quaternary carbon at C2, attached to two nitrogens.
 - δ ~157-160 ppm: Methine carbon at C6.
 - δ ~105-110 ppm: Methine carbon at C5.
 - δ ~60-65 ppm: Methylene carbon of the ethoxy group (C8).
 - δ ~20-25 ppm: Methyl carbon attached to the ring (C7).
 - δ ~14-16 ppm: Terminal methyl carbon of the ethoxy group (C9).

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

- ~3050-3100 cm⁻¹: C-H stretching from the aromatic pyrimidine ring.
- ~2850-3000 cm⁻¹: C-H stretching from the aliphatic methyl and ethoxy groups.

- $\sim 1550\text{-}1600\text{ cm}^{-1}$ and $\sim 1400\text{-}1500\text{ cm}^{-1}$: Characteristic C=N and C=C stretching vibrations of the pyrimidine ring. The presence of multiple strong bands in this region is diagnostic for the heterocyclic core.
- $\sim 1200\text{-}1300\text{ cm}^{-1}$: C-O-C asymmetric stretching of the ethoxy group.
- $\sim 1000\text{-}1100\text{ cm}^{-1}$: C-O-C symmetric stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the molecular formula and structure.

- Molecular Ion (M^+): A peak at $m/z = 138$, corresponding to the molecular weight of $C_7H_{10}N_2O$. High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million, providing unequivocal evidence for the molecular formula.
- Key Fragmentation Patterns:
 - $[M-15]^+$ ($m/z = 123$): Loss of a methyl radical ($\bullet CH_3$).
 - $[M-28]^+$ ($m/z = 110$): Loss of ethylene (C_2H_4) from the ethoxy group via a McLafferty-type rearrangement.
 - $[M-29]^+$ ($m/z = 109$): Loss of an ethyl radical ($\bullet C_2H_5$).
 - $[M-45]^+$ ($m/z = 93$): Loss of an ethoxy radical ($\bullet OC_2H_5$). This is often a significant peak for ethoxy-substituted aromatics.

Chemical Reactivity and Handling

Reactivity Profile

The chemical behavior of **4-Ethoxy-2-methylpyrimidine** is governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by its substituents.

- Nucleophilic Aromatic Substitution ($SNAr$): The ethoxy group at the 4-position can act as a leaving group when treated with strong nucleophiles, although it is less reactive than a

halogen at the same position. This allows for the introduction of other functional groups, a key strategy in drug development.[5]

- **Electrophilic Substitution:** Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character.
- **Stability:** The compound is expected to be stable under standard laboratory conditions. However, strong acidic or basic conditions could lead to hydrolysis of the ethoxy group. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
[6]

Safety and Handling

While specific toxicity data for **4-Ethoxy-2-methylpyrimidine** is not available, related compounds like 4-Methoxy-2-methylpyrimidine are classified as harmful if swallowed and cause skin and eye irritation.[7] Therefore, standard laboratory precautions are essential.

- **Personal Protective Equipment (PPE):** Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[9]

Conclusion and Future Outlook

4-Ethoxy-2-methylpyrimidine stands as a valuable building block for medicinal chemists and drug development professionals. This guide has provided a comprehensive framework for its synthesis, characterization, and handling, grounded in the principles of sound experimental science. While some physical data remains to be experimentally confirmed, the predictive analyses and detailed protocols herein offer a robust starting point for any research campaign involving this versatile intermediate. Its potential for modification via nucleophilic substitution at the 4-position opens avenues for creating diverse libraries of compounds for biological screening, reinforcing the continued importance of the pyrimidine scaffold in the quest for novel therapeutics.

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